synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and this bromo-substituted acetate derivative serves as a key intermediate for further functionalization. This document delineates the prevalent synthetic strategy, rooted in the well-established Phillips condensation reaction, and offers expert insights into the mechanistic underpinnings, reaction optimization, and procedural execution. The intended audience includes researchers, chemists, and professionals in the fields of organic synthesis and pharmaceutical sciences.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in modern drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules. The most prominent natural example is N-ribosyl-dimethyl benzimidazole, which serves as an axial ligand for cobalt in vitamin B12.[1] Synthetic benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including antiulcer (e.g., omeprazole), antihypertensive, antiviral, and antimicrobial properties.
The target molecule, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS No. 944903-92-8), incorporates three key features:
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The Benzimidazole Core: Provides the fundamental scaffold for biological activity.
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A Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
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An Ethyl Acetate Moiety: The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the construction of more complex molecules.[2]
This guide focuses on the most direct and reliable method for its preparation: the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine with a suitable dicarbonyl compound.
Synthetic Strategy: The Phillips Condensation Reaction
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, aldehyde, or nitrile).[3] This family of reactions is broadly known as the Phillips condensation. The chosen strategy for the title compound involves the reaction between 4-bromo-1,2-phenylenediamine and diethyl malonate.
The reaction proceeds via a two-stage mechanism:
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Amide Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on a carbonyl carbon of diethyl malonate.
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Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular nucleophilic attack by the second amino group on the remaining ester carbonyl, followed by the elimination of ethanol and water to form the stable, aromatic benzimidazole ring.
The use of a strong acid catalyst, such as hydrochloric acid, is crucial. The acid protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic amino group of the phenylenediamine.
Caption: Overall reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale .
Materials and Reagents:
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4-bromo-1,2-phenylenediamine (1.0 eq)
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Diethyl malonate (1.5 eq)
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4M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl acetate (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask (appropriate size)
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Büchner funnel and filter flask
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Rotary evaporator
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (e.g., 5.61 g, 30 mmol).
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Reagent Addition: To the flask, add diethyl malonate (e.g., 7.2 mL, 45 mmol) followed by 100 mL of 4M hydrochloric acid.
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Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up - Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully and slowly add saturated sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH of the solution is approximately 7-8. The product often precipitates as a solid during this step.
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Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
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Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.
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Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value |
| Chemical Formula | C₁₁H₁₁BrN₂O₂ |
| Molecular Weight | 283.12 g/mol |
| CAS Number | 944903-92-8[4] |
| Appearance | Off-white to light tan solid |
| Melting Point | ~180-185 °C (This is an estimate; must be determined experimentally) |
| Expected Yield | 65-80% |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 3.9 (s, 2H, CH₂CO), 1.2 (t, 3H, CH₃) |
| Mass Spectrometry | m/z: 282/284 (M⁺, Br isotope pattern) |
Safety and Handling
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4-bromo-1,2-phenylenediamine: Is toxic and a suspected mutagen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform all manipulations in a well-ventilated fume hood.
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Hydrochloric Acid: Is highly corrosive. Avoid inhalation of vapors and contact with skin and eyes.
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Diethyl Malonate: Is an irritant.
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The reaction should be conducted in a fume hood at all times.
Conclusion
The via the Phillips condensation of 4-bromo-1,2-phenylenediamine and diethyl malonate is a robust and efficient method. This guide provides the necessary theoretical background and a detailed, actionable protocol for its successful execution. The resulting product is a highly valuable intermediate, offering multiple avenues for subsequent chemical modification, making it a key component in the synthesis of novel compounds for drug discovery and materials science.
References
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Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
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ChemWhat. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8. Retrieved from [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
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ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]
